2-Fluoro-3-(trifluoromethyl)cinnamic acid
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Overview
Description
2-Fluoro-3-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C10H6F4O2 and its molecular weight is 234.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
One significant application involves the use of 2-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives in organic synthesis, particularly in the development of novel fluorinated amino acids, anilines, and aliphatic amines. These building blocks are crucial for medicinal chemistry and agrochemistry due to their enhanced stability, bioavailability, and membrane permeability (Trofymchuk et al., 2020). Additionally, derivatives of this compound have been identified to show higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells, indicating their potential as antineoplastic compounds (Hunke et al., 2018).
Material Science and High-Tech Applications
In material science, these compounds have been utilized in the synthesis of advanced polymers and composites. For instance, poly(arylene ether)s based on fluorinated cinnamic acid derivatives exhibit high thermal stability and are applicable in high-tech fields such as lithography, electronics, and protective coatings (Salunke et al., 2007).
Photoreactive and Catalytic Properties
The photoreactive properties of this compound derivatives have also been explored, particularly in the context of [2+2] photodimerization reactions, which are relevant for the development of photoresponsive materials (Khoj et al., 2013). Additionally, these compounds play a critical role in catalytic processes, including decarboxylative fluorination and trifluoromethylation reactions, which are essential for the synthesis of fluorinated organic compounds (Shang et al., 2015; Zhang et al., 2017).
Safety and Hazards
The safety data sheet for “2-Fluoro-3-(trifluoromethyl)cinnamic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this compound, and adequate ventilation should be ensured . It should not be ingested or inhaled, and dust formation should be avoided .
Mechanism of Action
Target of Action
It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Cinnamic acid derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Cinnamic acid derivatives are known to participate in the synthesis of more complex secondary metabolites such as lignins, flavonoids, isoflavonoids, tannins, coumarins and anthocyanins .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may have specific target organ toxicity, affecting the respiratory system .
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXMQQELIPMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237069-83-9 |
Source
|
Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237069-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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